

AChE-IN-57 CAS number and IUPAC nomenclature

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Compound of Interest

Compound Name: AChE-IN-57

Cat. No.: B12378934

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In-Depth Technical Guide: AChE-IN-57

Nomenclature and Identification

While the designation "**AChE-IN-57**" and its alias "compound 5b(SP-2)" are utilized in commercial contexts, a definitive public record linking these identifiers to a specific CAS number and IUPAC name is not readily available. However, extensive research into scientific literature reveals a potent acetylcholinesterase inhibitor frequently designated as compound 5b. This guide focuses on a prominent example of such a compound, a cinnamic acid-tryptamine hybrid, which aligns with the inhibitory characteristics attributed to **AChE-IN-57**.

Chemical Identity of a Representative Compound 5b

- IUPAC Name: (E)-N-(2-(1H-indol-3-yl)ethyl)-3-(2-chlorophenyl)acrylamide
- CAS Number: A specific CAS number for this exact compound is not indexed in major public databases. Researchers are advised to use the IUPAC name and chemical structure for precise identification.
- Chemical Structure:

Quantitative Data Summary

The following table summarizes the in-vitro inhibitory activities of the representative compound 5b against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

Compound	Target Enzyme	IC50 (μM)
(E)-N-(2-(1H-indol-3-yl)ethyl)-3-(2-chlorophenyl)acrylamide (5b)	Acetylcholinesterase (AChE)	Not the most potent in the series
Butyrylcholinesterase (BChE)	1.95 ^[1]	
(E)-N-(2-(1H-indol-3-yl)ethyl)-3-(3,4-dimethoxyphenyl)acrylamide (5q)	Acetylcholinesterase (AChE)	11.51 ^[1]

Experimental Protocols

Synthesis of (E)-N-(2-(1H-indol-3-yl)ethyl)-3-(2-chlorophenyl)acrylamide (Compound 5b)^[1]

Materials:

- (E)-3-(2-chlorophenyl)acrylic acid
- Tryptamine
- Ethyl chloroformate
- Triethylamine (Et3N)
- N,N-Dimethylformamide (DMF)
- Dichloromethane (CH₂Cl₂)

Procedure:

- A solution of (E)-3-(2-chlorophenyl)acrylic acid (1.2 mmol) in dry DMF (5 mL) is prepared.
- Triethylamine (2.4 mmol) is added to the solution, and the mixture is stirred in an ice bath.
- Ethyl chloroformate (1.2 mmol) is added dropwise, and the reaction mixture is stirred for 30 minutes at the same temperature.

- A solution of tryptamine (1 mmol) in dry CH₂Cl₂ (5 mL) is added dropwise.
- The reaction is allowed to proceed at room temperature and is monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is poured into ice-water.
- The resulting precipitate is filtered, washed with water, and dried.
- The crude product is purified by recrystallization from ethanol to yield the final compound.

Characterization Data for Compound 5b:[\[1\]](#)

- Yield: 75%
- Melting Point: 140–142 °C
- IR (KBr) cm⁻¹ ν : 3444, 3295, 3053, 2921, 1650, 1603, 1547
- ¹H NMR (DMSO-d₆, 500 MHz): δ = 2.91 (t, J = 7.5 Hz, 2H, CH₂), 3.50 (q, J = 6.5 Hz, 2H, NH-CH₂), 6.69 (d, J = 16.0 Hz, 1H, CH α), 6.98 (t, J = 6.5 Hz, 1H, H₅), 7.07 (t, J = 7 Hz, 1H, H₆), 7.17 (s, 1H, H₂), 7.34 (d, J = 7.5 Hz, 1H, H₇), 7.38–7.40 (m, 2H, H_{3'}, _{5'}), 7.52 (d, J = 5 Hz, 1H, H_{6'}), 7.56 (d, J = 7.5 Hz, 1H, H₄), 7.70 (t, J = 5.0 Hz, 1H, H_{4'}), 7.74 (d, J = 16.0 Hz, 1H, CH β), 8.28 (t, J = 5.5 Hz, 1H, NH-CH₂), 10.78 (s, 1H, NH) ppm.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay[\[1\]](#)

This assay is performed using a modified Ellman's method in a 96-well microplate reader.

Materials:

- Acetylcholinesterase (AChE, from electric eel)
- Butyrylcholinesterase (BChE, from equine serum)
- Acetylthiocholine iodide (ATCI)
- Butyrylthiocholine iodide (BTCI)

- 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
- Phosphate buffer (pH 8.0)
- Test compounds (dissolved in a suitable solvent)

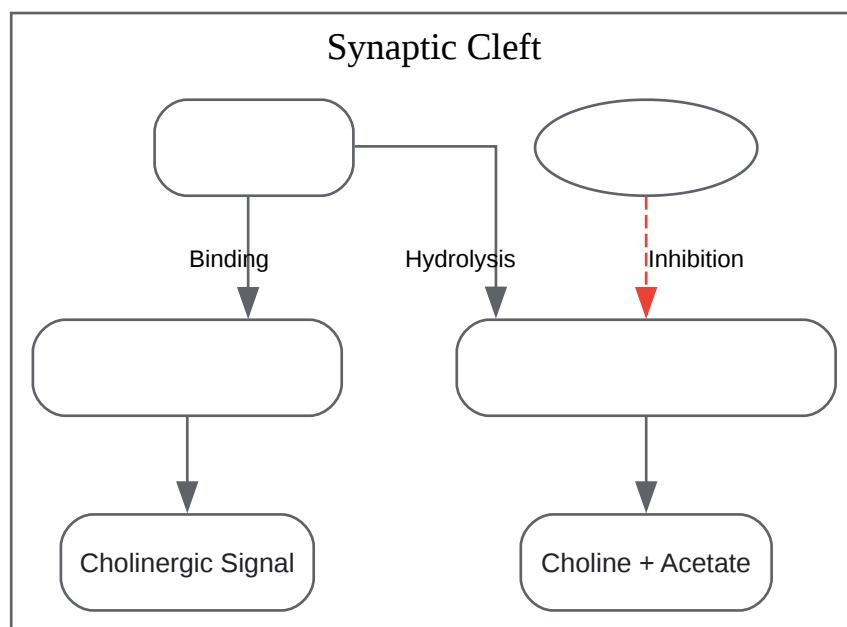
Procedure:

- In each well of a 96-well plate, 25 μ L of a solution of the test compound at various concentrations is added.
- 25 μ L of AChE or BChE enzyme solution (0.25 U/mL) is added to each well.
- The plate is incubated for 15 minutes at 37 $^{\circ}$ C.
- Following incubation, 75 μ L of the substrate solution (ATCI or BTCl at 1.5 mM) is added.
- Finally, 125 μ L of DTNB (3 mM) in phosphate buffer is added.
- The absorbance is measured at 405 nm at regular intervals to determine the rate of reaction.
- The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.
- IC₅₀ values are determined from the dose-response curves.

Signaling Pathway and Experimental Workflow

Acetylcholinesterase Inhibition Mechanism

The primary mechanism of action for **AChE-IN-57** is the inhibition of the acetylcholinesterase enzyme. This enzyme is responsible for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft. By inhibiting AChE, the concentration and duration of action of acetylcholine are increased, leading to enhanced cholinergic neurotransmission. This is a key therapeutic strategy for conditions characterized by a cholinergic deficit, such as Alzheimer's disease.

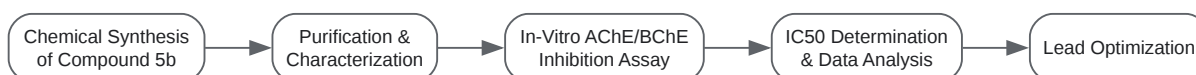


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Caption: Mechanism of Acetylcholinesterase Inhibition by **AChE-IN-57**.

General Experimental Workflow for Inhibitor Screening

The process of identifying and characterizing a novel acetylcholinesterase inhibitor like compound 5b typically follows a structured workflow from synthesis to biological evaluation.



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Caption: Workflow for Synthesis and Evaluation of AChE Inhibitors.

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References

- 1. Design, synthesis, and evaluation of novel cinnamic acid-tryptamine hybrid for inhibition of acetylcholinesterase and butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
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